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Compound of Interest

Compound Name:
7-Methoxy-2,3-dimethyl-6-nitro-

1H-indole

CAS No.: 53918-87-9

Cat. No.: B13948345

Get Quote

Executive Summary
For researchers in drug discovery and scaffold synthesis, the choice between 5-nitroindole and

6-nitroindole is dictated by the desired functionalization pathway. While both are electron-

deficient indoles, their reactivity profiles diverge significantly due to the specific resonance

relationships between the nitro group, the indole nitrogen, and the C2/C3 positions.
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Feature 5-Nitroindole 6-Nitroindole Mechanistic Driver

N-H Acidity Higher (More Acidic) Lower

Direct resonance

stabilization of the N-

anion by 5-NO₂.

EAS Reactivity (C3)
Lower (Highly

Deactivated)
Moderate

5-NO₂ strongly

withdraws from N1,

destabilizing the C3-

intermediate.

SNAr Susceptibility

(C2)
Low High

6-NO₂ stabilizes the

anionic intermediate

formed upon C2

attack.

Key Application

Stable "Universal

Base" analog; N-

alkylation substrates.

Precursor for 2,3,6-

trisubstituted indoles

via SNAr.

Electronic Structure & Theoretical Basis
To predict reactivity, one must analyze how the nitro group interacts with the indole

-system. The indole ring system allows for specific conjugation pathways that differ for the 5-
and 6-positions.

Resonance Analysis
The Nitrogen Lone Pair (N1): The N1 lone pair donates electron density into the ring,

specifically to positions C3, C5, and C7.

5-Nitro Effect: The 5-nitro group is in direct conjugation with the N1 lone pair (para-like

relationship). It strongly withdraws electron density via the mesomeric effect (-M),

significantly reducing the basicity and nucleophilicity of the nitrogen.

6-Nitro Effect: The 6-nitro group is meta to the N1 conjugation pathway. It exerts a strong

inductive withdrawing effect (-I) but lacks the direct resonance withdrawal from N1 found in

the 5-isomer.
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The C3 Position (EAS Site): Electrophilic attack at C3 generates a cation at C2, which is

stabilized by the N1 lone pair (

).

Since 5-nitroindole withdraws density from N1 more effectively, it destabilizes this

transition state more than 6-nitroindole.

The C2 Position (SNAr Site): Nucleophilic attack at C2 generates a negative charge at C3.

This negative charge at C3 is benzylic to the benzene ring (specifically position C3a).

Positions ortho/para to C3a (i.e., C4 and C6) can stabilize this negative charge.

6-Nitroindole places the EWG at C6, allowing for perfect resonance stabilization of the

SNAr intermediate.
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Figure 1: Mechanistic divergence showing why 5-nitro affects N1 properties while 6-nitro

activates C2 chemistry.

Reactivity Comparison
Acidity (N-H Deprotonation)
The acidity of the N-H bond is governed by the stability of the resulting anion.

5-Nitroindole: The anion formed at N1 can delocalize the negative charge directly onto the

nitro group at C5. This resonance stabilization makes 5-nitroindole significantly more acidic.

6-Nitroindole: The anion is stabilized primarily by the inductive effect of the nitro group. The

resonance pathway from N1 does not reach C6 effectively.

Experimental Implication:

N-Alkylation: 5-nitroindole deprotonates more readily, often requiring milder bases (e.g.,

K₂CO₃) compared to 6-nitroindole, which may require stronger bases (e.g., NaH) or longer

reaction times for complete anion formation.

Electrophilic Aromatic Substitution (EAS) at C3
Standard indole chemistry (e.g., Vilsmeier-Haack formylation, Friedel-Crafts acylation) targets

the C3 position.

5-Nitroindole: The strong resonance withdrawal from N1 renders the ring highly deactivated.

The "push" from N1 required to stabilize the C3-substitution intermediate is severely

compromised.

6-Nitroindole: While still deactivated compared to indole, the N1 lone pair is less

compromised. Consequently, 6-nitroindole retains higher reactivity toward electrophiles than

the 5-isomer.

Data Point: In Vilsmeier-Haack formylation (POCl₃/DMF), 1-methoxy-6-nitroindole converts to

the 3-carbaldehyde in 94% yield, demonstrating robust reactivity despite the nitro group [1].[1]

5-nitroindole often requires higher temperatures or extended times for similar conversions.
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Nucleophilic Aromatic Substitution (SNAr) at C2
This is the most distinct difference between the two isomers.

6-Nitroindole: The 6-nitro group activates the C2 position. Nucleophiles can attack C2,

forming a Meisenheimer-like complex stabilized by the 6-nitro group.

5-Nitroindole: Lacks the correct conjugation to stabilize the C3-anionic intermediate formed

during C2 attack.

Protocol Spotlight: C2-Functionalization of 6-Nitroindole Researchers have successfully

exploited 1-methoxy-6-nitroindole-3-carbaldehyde as a scaffold for regioselective SNAr

reactions [1].

Reaction Scheme (Conceptual):

Substrate: 1-Methoxy-6-nitroindole-3-carbaldehyde.[1][2][3]

Nucleophile: Piperidine, Morpholine, or Imidazole.

Conditions: NaH, DMF, RT.[1]

Outcome: Exclusive substitution at C2.

Yields: Typically >90%.

Experimental Protocols
Protocol A: Vilsmeier-Haack Formylation (EAS)
Target: Synthesis of 3-formyl-6-nitroindole

Reagent Preparation: Cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl₃ (1.2 equiv)

dropwise under Ar. Stir for 30 min to form the Vilsmeier reagent (white precipitate/slurry).

Addition: Dissolve 6-nitroindole (1.0 equiv) in minimum DMF and add dropwise to the

reagent.
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Reaction: Warm to 35°C (for 6-nitro) or 80-90°C (often required for 5-nitro due to lower

reactivity). Monitor by TLC.

Workup: Pour onto ice/water. Neutralize with 2M NaOH or NaOAc. Collect precipitate by

filtration.

Note: Expect lower yields or longer reaction times for 5-nitroindole due to stronger

deactivation.

Protocol B: N-Alkylation (Comparative)
Target: N-Methylation

Base Selection:

5-Nitroindole: K₂CO₃ in DMF/Acetone is often sufficient due to higher acidity.

6-Nitroindole: Cs₂CO₃ or NaH in DMF is recommended to ensure complete deprotonation.

Procedure:

Dissolve nitroindole (1.0 equiv) in DMF (0.5 M).

Add Base (1.5 equiv).[1] Stir 30 min at RT.

Add MeI (1.2 equiv). Stir 2-4 h.

Quench with water, extract with EtOAc.
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Reaction Type 5-Nitroindole 6-Nitroindole
Preferred Isomer
for Reaction

Deprotonation (pKa)
High Acidity

(Resonance)

Moderate Acidity

(Inductive)

5-Nitro (Easier to form

anion)

EAS (e.g.,

Formylation)

Poor (Strong

Deactivation)

Moderate (Less

Deactivation)
6-Nitro

SNAr (at C2) Poor Excellent 6-Nitro

Reduction (to NH₂)
Standard (Pd/C or

Fe/AcOH)

Standard (Pd/C or

Fe/AcOH)
Equal
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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